2-METHYL-QUINAZOLINE-4,7-DIOL

Description

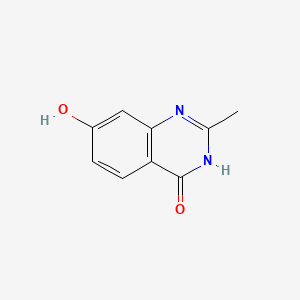

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-hydroxy-2-methyl-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-5-10-8-4-6(12)2-3-7(8)9(13)11-5/h2-4,12H,1H3,(H,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUDCHNDDMNZATH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC(=C2)O)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70702741 | |

| Record name | 7-Hydroxy-2-methylquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70702741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16081-80-4 | |

| Record name | 7-Hydroxy-2-methylquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70702741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivative Formation of 2 Methyl Quinazoline 4,7 Diol

Reactivity of Hydroxyl Groups at C4 and C7

The phenolic hydroxyl groups at the C4 and C7 positions are key sites for derivatization. Their reactivity is influenced by their position on the heterocyclic ring system, with the C4-hydroxyl group participating in tautomerism, which affects its chemical nature.

The hydroxyl groups of 2-methyl-quinazoline-4,7-diol can undergo standard derivatization reactions such as esterification and etherification. The formation of ethers and esters can be accomplished through various synthetic protocols. A common strategy for modifying the C4-hydroxyl group involves its conversion into a more reactive leaving group, such as a chloride. This is typically achieved by treatment with phosphorus oxychloride (POCl₃). derpharmachemica.com The resulting 4-chloroquinazoline (B184009) intermediate is highly susceptible to nucleophilic substitution, readily reacting with alcohols or alkoxides to yield the corresponding 4-ether derivatives in a process known as methanolysis when methanol (B129727) is used.

The Williamson etherification, a classical method involving the reaction of an alkoxide with a primary alkyl halide, also represents a viable pathway for ether formation at these hydroxyl positions. acs.org Esterification can be carried out using acid chlorides or anhydrides in the presence of a suitable base. These reactions allow for the introduction of a wide range of functional groups, thereby modifying the molecule's physicochemical properties.

| Reaction Type | Reagent Example | Position | Product Type |

|---|---|---|---|

| Etherification (via chlorination) | 1. POCl₃ 2. Methanol (CH₃OH) | C4 | 4-Methoxy derivative |

| Etherification (Williamson) | Sodium ethoxide (NaOEt) / Ethyl iodide (EtI) | C7 | 7-Ethoxy derivative |

| Esterification | Acetyl chloride (CH₃COCl) / Pyridine | C4, C7 | 4,7-Diacetoxy derivative |

Quinazoline (B50416) derivatives with a hydroxyl group at the C4 position exhibit lactam-lactim tautomerism, an equilibrium between a keto (lactam) and enol (lactim) form. nih.gov In the case of this compound, this manifests as an equilibrium between the 4,7-dihydroxy (diol or lactim) form and the 7-hydroxy-2-methylquinazolin-4(3H)-one (quinazolinone or lactam) form. nih.govresearchgate.net

Reactions at the 2-Methyl Group

The methyl group at the C2 position is not inert; its protons are acidic due to the activating effect of the adjacent quinazoline ring. This allows for a variety of functionalization reactions.

The reactivity of the 2-methyl group is evident in its ability to undergo condensation reactions. researchgate.net It can be readily deprotonated to form a lithio salt, which acts as a carbanion and reacts with various electrophiles. researchgate.net A particularly notable reaction is the condensation with aldehydes, such as pyridine-2-carbaldehyde or other aromatic aldehydes, typically in a solvent like glacial acetic acid. researchgate.net This reaction yields 2-styryl derivatives, effectively extending the conjugated π-system of the molecule. researchgate.net

Another method of functionalization is the bromination of the methyl group using bromine, which produces a bromomethyl intermediate. researchgate.net This intermediate is a versatile precursor for introducing other functionalities via nucleophilic substitution.

| Reaction Type | Reagent(s) | Intermediate/Product | Significance |

|---|---|---|---|

| Condensation | Aromatic aldehyde (e.g., Pyridine-2-carbaldehyde) | 2-Styryl derivative | Extended conjugation |

| Bromination | Bromine (Br₂) | 2-Bromomethyl derivative | Versatile synthetic intermediate |

| Metalation/Alkylation | 1. Alkyl lithium 2. Electrophile (e.g., Methyl iodide) | 2-Ethyl derivative | C-C bond formation |

Modifications at Other Positions (e.g., C3, C6, C8)

Beyond the primary functional groups, the quinazoline scaffold itself allows for further modification, particularly through the introduction of heterocyclic systems at various positions.

The introduction of additional heterocyclic rings to the quinazoline core at positions such as N3, C6, and C8 is a common strategy to synthesize complex, polycyclic molecules. nih.govscirp.org

Modification at N3: The N3 position is a frequent site for substitution. A common synthetic route involves preparing 3-amino-2-methylquinazolin-4(3H)-one by reacting the corresponding benzoxazinone (B8607429) with hydrazine (B178648) hydrate (B1144303). orientjchem.orgsapub.org This 3-amino derivative serves as a powerful nucleophilic handle for building new heterocyclic rings. For instance, it can be reacted with various electrophiles to construct fused or appended heterocycles like triazoles, tetrazino[1,6-c]quinazolines, imidazo[1,2-c]quinazolines, and thiazolidinones. scirp.orgsapub.org

Modification at C6 and C8: The benzene (B151609) portion of the quinazoline ring can also be substituted. While direct electrophilic substitution on the pre-formed quinazoline ring is possible, modifications at C6 and C8 are often achieved by starting with an appropriately substituted anthranilic acid derivative during the initial synthesis of the quinazoline ring. derpharmachemica.com For example, the synthesis of 6,8-dibromo-2,3-disubstituted quinazolinones starts from 3,5-dibromoanthranilic acid. derpharmachemica.com Furthermore, complex systems like quinazolinoquinazolines can be synthesized, demonstrating the fusion of another heterocyclic ring across the C8 position and the N1 position. scirp.orgrsc.org

| Position of Attachment | Heterocyclic Moiety Introduced | Synthetic Strategy Example | Reference |

|---|---|---|---|

| N3 | nih.govscirp.orgresearchgate.netTriazole | Cyclization of a Schiff's base derived from 3-amino-2-methylquinazolin-4(3H)-one. | scirp.org |

| N3 | Imidazo[1,2-c]quinazoline (fused) | Intramolecular cyclization of a 3-substituted amino derivative. | scirp.org |

| N3 | Thiazolidinone | Reaction of a Schiff's base with thioglycolic acid. | scirp.org |

| C6, C8 | (No specific heterocycle, but substitution) | Use of 3,5-dibromoanthranilic acid as a starting material. | derpharmachemica.com |

Substitution with Aromatic and Aliphatic Groups

The introduction of aromatic and aliphatic groups onto the this compound framework can be achieved through various synthetic strategies. These substitutions can occur at the nitrogen atoms of the quinazoline ring, the oxygen atoms of the diol, or the carbon atoms of the benzene ring.

Research on related quinazolinone structures provides insight into potential substitution pathways. For instance, the hydroxyl groups of this compound are expected to be reactive sites. Alkylation of the hydroxyl group at C4, a common reaction in similar quinazolinone systems, can be accomplished using alkyl halides in the presence of a base. nih.gov This reaction proceeds via an O-alkylation mechanism. Similarly, the C7-hydroxyl group can be targeted for substitution.

Furthermore, modifications at the C2-methyl group are possible. The protons of the 2-methyl group in quinazolines are acidic and can be deprotonated to form a carbanion, which can then react with various electrophiles, including aromatic and aliphatic aldehydes, to introduce new substituents. thieme-connect.de

The synthesis of 2-substituted-4-aminoquinazolines has been achieved by reacting 2-aminobenzonitrile (B23959) with nitriles, demonstrating how substituents can be introduced at the C2 and C4 positions. mdpi.com While the starting material is different, the principle of building upon the core structure is relevant. For example, reaction of 2-aminophenylethanone with 4-methoxyaniline can produce a 2-substituted-4-methylquinazoline. mdpi.comresearchgate.net

The following table summarizes representative substitution reactions, extrapolated from methodologies applied to similar quinazoline scaffolds.

| Starting Material Class | Reagent | Conditions | Substituted Product Class | Reference |

|---|---|---|---|---|

| Quinazolin-4-one | Alkyl Halide, K₂CO₃ | Dimethylformamide (DMF), Room Temperature | 4-Alkyl- Current time information in Bangalore, IN.capes.gov.brtriazolo[1,5-a]quinazolin-5-one | nih.gov |

| 2-Aminobenzamide (B116534) | Styrene, DTBP, p-TsOH | DMSO, 115 °C, 16 h | 2-Phenylquinazoline-4(3H)-one | mdpi.com |

| 2-Aminophenyl Ketone | Amine | Ruthenium-Catalyst | Substituted Quinazoline | researchgate.net |

| Anthranilic Acid | Aliphatic/Aromatic Isothiocyanate | Deep Eutectic Solvent (DES), 80 °C | Substituted 2-Mercaptoquinazolin-4(3H)-one | mdpi.com |

Formation of Fused Heterocyclic Systems Containing the 2-Methyl-Quinazoline Core

The 2-methyl-quinazoline scaffold serves as a foundational unit for the synthesis of more complex, fused heterocyclic systems. These reactions typically involve the cyclization of a suitably functionalized quinazoline derivative with a reagent that provides the atoms for the new ring. The resulting polycyclic structures, such as pyrazoloquinazolines and triazoloquinazolines, are of significant interest in medicinal chemistry.

Pyrazoloquinazolines: The synthesis of pyrazolo[4,3-g]quinazolinones has been developed by constructing the pyrimidine (B1678525) ring onto an existing aminoindazolecarboxylic acid. capes.gov.br An alternative "quinazoline route" involves forming the pyrazole (B372694) ring onto a pre-existing quinazoline framework. google.com For example, dihydropyrazolo[3,4-f]quinazolines have been synthesized by reacting a substituted tetrahydroquinazoline (B156257) with hydrazine. researchgate.net The reaction of hydrazine derivatives with quinazoline precursors containing appropriate functional groups leads to the formation of the fused pyrazole ring. nih.gov

Triazoloquinazolines: Triazoloquinazolines can be synthesized through several routes. One common method involves the reaction of hydrazinoquinazolines with reagents like carboxylic acids or their esters. raco.cat For instance, 2-chloro-4-hydrazinylquinazoline, when heated with acetic anhydride (B1165640), cyclizes to form 3-methyl Current time information in Bangalore, IN.capes.gov.brtriazolo[4,3-c]quinazolin-5(6H)-one. ekb.eg Another approach involves the oxidative cyclization of sugar hydrazones derived from 2-hydrazinoquinazolines to yield triazoloquinazoline derivatives. asianpubs.org The reaction of 3-amino-1,2,4-triazole with dimedone and aromatic aldehydes can also produce Current time information in Bangalore, IN.capes.gov.brtriazolo[5,1-b]quinazoline-8(4H)-one derivatives. researchgate.net

Other Fused Systems: The versatility of the quinazoline core is further demonstrated by its use in synthesizing other fused systems. For example, pyrrolo[2,1-b]quinazolindione can be prepared by reacting 2-methyl-quinazolin-4(3H)-one with chloroacetyl chloride. scirp.org Similarly, treatment of 2-methylquinazolin-4(3H)-one with phosphorus pentasulfide and phosphorus oxychloride, followed by reaction with thiourea (B124793), yields 2-methylquinazoline-4-thiol, a precursor for synthesizing pyrimidoquinazolinones. rsc.org

| Quinazoline Precursor | Reagent(s) | Conditions | Fused Heterocyclic Product | Reference |

|---|---|---|---|---|

| 6-Dimethylamino-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinazoline | Hydrazine | - | Dihydropyrazolo[3,4-f]quinazoline | researchgate.net |

| 2-Chloro-4-hydrazinylquinazoline | Acetic Anhydride | Heat, Water Bath, 4 h | 3-Methyl Current time information in Bangalore, IN.capes.gov.brtriazolo[4,3-c]quinazolin-5(6H)-one | ekb.eg |

| 3-Amino-1,2,4-triazole | Dimedone, Aromatic Aldehydes | Anthranilic Acid Catalyst | Current time information in Bangalore, IN.capes.gov.brTriazolo[5,1-b]quinazolin-8(4H)-one | researchgate.net |

| 2-Methyl-quinazolin-4(3H)-one | Chloroacetyl Chloride | Dry THF | Pyrrolo[2,1-b]quinazolindione | scirp.org |

| 2-Methyl-quinazolin-4-thiol derivatives | Esters of Amino Acids | Solvent-free, TEA, Reflux | Pyrimidoquinazolinones | rsc.org |

Reaction Mechanisms and Pathways for Derivatization

The derivatization of the this compound core proceeds through well-established reaction mechanisms. Understanding these pathways is crucial for designing synthetic routes to novel derivatives.

Substitution Reactions:

Nucleophilic Substitution: The quinazoline ring is electron-deficient and thus susceptible to nucleophilic attack, primarily at the C4 and C2 positions. orientjchem.orgnih.gov In this compound, the hydroxyl group at C4 can be converted into a better leaving group, or the tautomeric quinazolinone form can undergo reactions. For example, the synthesis of 2-mercaptoquinazolin-4(3H)-ones from anthranilic acid and isothiocyanates involves the initial formation of a thiourea intermediate, followed by an intramolecular nucleophilic attack and cyclization. mdpi.com

Electrophilic Substitution: Electrophilic substitution reactions occur on the benzene portion of the quinazoline ring. thieme-connect.de The presence of the hydroxyl group at C7 strongly activates the ring towards electrophiles, directing substitution to the ortho and para positions (C6 and C8). Nitration is a common example of such a reaction. thieme-connect.denih.gov

O-Alkylation: The hydroxyl groups at C4 and C7 can be alkylated via a Williamson ether synthesis-type mechanism. In the presence of a base, the hydroxyl proton is removed to form an alkoxide, which then acts as a nucleophile, attacking an alkyl halide to form an ether linkage. nih.gov

Fused Ring Formation:

Condensation and Cyclization: The formation of many fused heterocyclic systems relies on a sequence of condensation and cyclization reactions. For example, the Niementowski synthesis of quinazolinones involves the condensation of anthranilic acid with formamide, which proceeds via an o-amidobenzamide intermediate that subsequently cyclizes. A similar mechanistic principle applies to the formation of fused rings, where a functional group on the quinazoline core (e.g., a hydrazino group) reacts with a bifunctional reagent. The reaction of 2-hydrazinoquinazoline with an aldehyde or ketone first forms a hydrazone, which can then undergo oxidative cyclization to form a fused triazole ring. asianpubs.org

Cycloaddition Reactions: In some cases, cycloaddition reactions are employed. For instance, the synthesis of pyrazolo[3,4-g]quinoxalines can be achieved through a dipolar cycloaddition between a quinoxalinequinone and diazomethane. arkat-usa.org This type of mechanism could potentially be applied to quinazoline-dione analogues of the target compound.

The synthesis of triazoloquinazolines from 3-amino-1,2,4-triazole and other components is proposed to proceed through a multi-component reaction pathway, where intermediates are formed in situ and undergo subsequent cyclization to yield the final fused product. researchgate.net

Spectroscopic and Advanced Analytical Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

No experimental ¹H NMR, ¹³C NMR, or DEPT-135 data for 2-METHYL-QUINAZOLINE-4,7-DIOL was found in the searched literature.

Specific IR absorption bands for this compound are not documented in the available resources.

Mass spectrometry data, including high-resolution mass spectrometry (HRMS) to confirm the elemental composition, could not be located for this compound.

UV-Vis absorption maxima for this compound have not been reported in the searched scientific literature.

X-ray Crystallography for Solid-State Structure Determination

There is no available information on the single-crystal X-ray diffraction analysis of this compound to determine its solid-state structure.

Elemental Analysis for Compositional Verification

While the molecular formula is known to be C₉H₈N₂O₂, specific elemental analysis data (e.g., calculated vs. found percentages of Carbon, Hydrogen, and Nitrogen) from experimental studies are not available. molbase.com

Computational and Theoretical Studies of 2 Methyl Quinazoline 4,7 Diol Systems

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For quinazoline (B50416) derivatives, this often involves docking them into the active sites of enzymes or receptors to predict their potential as inhibitors or modulators.

Prediction of Binding Modes and Affinities

For many quinazoline-based compounds, such as those targeting Epidermal Growth Factor Receptor (EGFR) or Dihydrofolate Reductase (DHFR), molecular docking studies are used to predict binding energies (affinities) and the geometry of the ligand within the protein's active site. These studies help in understanding how different substituents on the quinazoline ring affect binding. For instance, research on various quinazolinone derivatives has shown binding energies ranging from -7.9 to -9.6 kcal/mol against targets like the main protease of SARS-CoV-2. ekb.eg However, no specific molecular docking studies detailing the binding modes or affinities for 2-METHYL-QUINAZOLINE-4,7-DIOL have been found.

Identification of Key Interacting Residues (e.g., Hydrogen Bonding, π-Cation Interactions)

Docking analyses are critical for identifying the specific amino acid residues that interact with a ligand. For the quinazoline scaffold, interactions often include hydrogen bonds with key residues in the hinge region of kinases, as well as hydrophobic and pi-stacking interactions. Studies on other quinazolinone derivatives have identified key interactions with residues such as Ala238, Thr245, Thr247, and Met253 in matrix metalloproteinase-13 (MMP-13). nih.gov The hydroxyl groups at positions 4 and 7 of this compound would be expected to act as hydrogen bond donors or acceptors, but without specific docking studies, the key interacting residues for this compound remain unidentified.

Molecular Dynamics (MD) Simulations for System Stability and Conformational Analysis

Molecular dynamics simulations provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more realistic view of the interactions than static docking poses. MD simulations are used to assess the stability of the binding mode predicted by docking and to analyze conformational changes in both the ligand and the protein. Studies on various quinazoline derivatives have used MD simulations to confirm the stability of ligand-receptor complexes and reinforce docking results. nih.govrsc.org There is no published research available that applies MD simulations to study the stability or conformational dynamics of this compound in complex with a biological target.

Density Functional Theory (DFT) Calculations for Electronic and Electrochemical Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. For quinazoline derivatives, DFT calculations are often used to determine parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and molecular electrostatic potential. nih.govresearchgate.net These properties help in understanding the molecule's reactivity, stability, and intermolecular interactions. While DFT studies have been conducted on a range of quinazolinone Schiff bases and other derivatives, no such calculations specific to this compound are available in the literature. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. For quinazoline derivatives, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed to guide the design of new analogs with improved potency. nih.govnih.gov These models help identify which steric, electrostatic, and hydrophobic features of the molecule are important for its activity. nih.gov A QSAR model specifically developed for or including this compound has not been reported.

Mechanistic Biological Investigations in Vitro and Cellular Levels

Enzyme Inhibition Studies (In Vitro)

Polyphenol Oxidase (PPO) Inhibition

Research into the anti-browning effects of quinazoline (B50416) derivatives has highlighted their potential to inhibit polyphenol oxidase (PPO), a key enzyme in food discoloration. researchgate.net A study investigating various novel quinazoline derivatives with phenolic hydroxyl groups demonstrated their in vitro inhibitory activity against PPO. researchgate.net The inhibitory concentration (IC50) and inhibitory-enzyme binding constants (Ki) were determined for these compounds, revealing a range of potencies. researchgate.net For instance, the IC50 values for a series of synthesized molecules ranged from 0.085 µM to 7.07 µM, with corresponding Ki constants between 0.055 µM and 9.363 µM. researchgate.net This suggests that the quinazoline scaffold can be a potent inhibitor of PPO. researchgate.net PPO is a copper-containing enzyme responsible for the oxidation of polyphenols, leading to the formation of brown pigments. nih.gov The inhibition of this enzyme is a key strategy to prevent browning in food products. nih.gov

Phosphodiesterase 4 (PDE4) Inhibition

Quinazoline-2,4(1H,3H)-dione derivatives have been identified as inhibitors of phosphodiesterase 4 (PDE4). nih.gov PDE4 is a family of enzymes that regulate intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in various cellular signaling pathways. nih.gov Inhibition of PDE4 has therapeutic potential in a range of conditions, including neurodegenerative diseases like Parkinson's, due to its role in modulating inflammation and neuronal signaling. nih.govnih.gov The PDE4 family consists of four genes (PDE4A-D) that produce over 25 protein variants. nih.gov The development of quinazolinone derivatives as PDE4 inhibitors highlights the therapeutic versatility of this chemical scaffold. nih.govnu.ac.th

HIV-1 Reverse Transcriptase-Associated Ribonuclease H Inhibition

The quinazolinone scaffold has been explored for its potential as an allosteric inhibitor of HIV-1 reverse transcriptase (RT)-associated ribonuclease H (RNase H). nih.gov The RNase H function of RT is essential for viral replication, making it a validated target for antiviral drug development. nih.govwindows.net A study focused on the bioisosteric replacement of a thienopyrimidinone core with a quinazolinone structure led to the discovery of potent inhibitors. nih.gov One such candidate, 2-(3,4-dihydroxyphenyl)-6-methylquinazolin-4(3H)-one, demonstrated submicromolar inhibition of HIV-1 RNase H with an IC50 of 0.41 µM. nih.gov Structural analysis indicated the importance of the 3,4-dihydroxyphenyl moiety for this activity. nih.gov These inhibitors are believed to act allosterically, compromising the dynamics at the p66/p51 dimer interface of HIV-1 RT and altering the active site geometry. nih.gov

Topoisomerase Inhibition

Quinazoline derivatives have been investigated as inhibitors of topoisomerases, enzymes critical for managing DNA topology during cellular processes like replication. uiowa.edu Specifically, quinazoline-2,4-diones, which are structural mimics of fluoroquinolones, have shown promise as potential inhibitors of bacterial type II topoisomerases (gyrase and topoisomerase IV) and human topoisomerases. nih.govuiowa.edu The inhibition of these enzymes can lead to antimicrobial and anticancer effects. uiowa.edu For instance, certain quinoxaline (B1680401) derivatives, which are structurally related to quinazolines, have demonstrated anticancer activity through topoisomerase inhibition. nih.gov

Aurora Kinase Inhibition

The quinazoline scaffold is a key feature in the design of Aurora kinase inhibitors. google.comekb.eg Aurora kinases are serine/threonine kinases that play a crucial role in regulating mitosis, and their overexpression is linked to genetic instability and tumor growth. ekb.eg A number of anilinoquinazoline (B1252766) derivatives have been developed as potent inhibitors of Aurora kinases. google.com For example, Aurora Kinase Inhibitor II, a 4-(4ʹ-benzamidoanilino)-6,7-dimethoxyquinazoline, effectively blocks the activity of Aurora A with an IC50 of 0.39 µM. caymanchem.com Optimization of imidazo[4,5-b]pyridine-based inhibitors has also led to the identification of compounds with potent dual inhibitory activity against both Aurora kinases and FLT3 kinase, a target in acute myeloid leukemia (AML). acs.org

Cellular Assay Mechanisms (In Vitro)

Investigations of Antiproliferative Activity in Cancer Cell Lines (e.g., HeLa, HT-29, MCF-7, A549, L1210, HepG2) focused on cellular mechanisms (e.g., apoptosis, growth inhibition)

Quinazoline and quinazolinone derivatives have demonstrated significant antiproliferative activity against a variety of cancer cell lines through mechanisms that include the induction of apoptosis and cell cycle arrest. mdpi.comnih.gov

Studies have shown that various substituted quinazolines exhibit cytotoxic effects. For instance, a series of 2-substituted quinazolin-4(3H)-ones were synthesized and evaluated against nine cancer cell lines, with one compound showing a remarkable profile against the majority of them. mdpi.com Similarly, novel quinazolinone derivatives with substituted quinoxalindione displayed cytotoxic activity against MCF-7 and HeLa cell lines. nih.gov

The antiproliferative activity of these compounds is often linked to their ability to inhibit key cellular targets. For example, some 4-anilinoquinazoline (B1210976) derivatives act as dual inhibitors of EGFR and VEGFR-2, showing potent cytotoxicity against cell lines such as HCT-116, MCF-7, and B16. mdpi.com Hybrid molecules combining quinazoline with other pharmacophores, like chalcone (B49325) or triazole, have also been synthesized and shown to inhibit cancer cell proliferation. nih.govacs.org For example, a chalcone-quinazoline hybrid was found to inhibit the proliferation of cancer cell lines in the micromolar range. mdpi.com

The induction of apoptosis is a common mechanism of action. For example, certain quinazoline derivatives have been shown to induce apoptosis in MiaPaCa2 and MCF-7 cell lines. ekb.egmdpi.com Cell cycle analysis has revealed that some of these compounds can cause cell cycle arrest at the G2/M phase. ekb.egekb.eg

Below is a table summarizing the antiproliferative activities of various quinazoline derivatives against different cancer cell lines.

| Compound Type | Cell Line(s) | Observed Effect | IC50 Values (µM) | Reference(s) |

| 2,7,8-trisubstituted quinazolines | - | CDK-4 inhibition | 0.007 (for piperazine (B1678402) derivative) | mdpi.com |

| 4-anilinoquinazolines with dioxygenated rings | A431, MCF-7 | Cytotoxic activity | 2.77 (A431), 5.02 (MCF-7) | mdpi.com |

| Diacrylamide-substituted-4-anilinoquinazoline | HT-29, MCF-7 | Antiproliferative activity | 0.13 (HT-29), 0.56 (MCF-7) for compound 42; 0.15 (HT-29), 1.81 (MCF-7) for compound 43 | mdpi.com |

| Quinazoline-indazole hybrids | VEGFR-2 kinase, NCI panel, HUVEC | Cytotoxic activity, Growth inhibition | 0.0054 (VEGFR-2), 99.6% inhibition at 10 µM (HUVEC) | mdpi.com |

| 2-nitroimidazole substituted anilinoquinazoline | A549, HT-29 | EGFR-TK inhibitory activity | 0.77 & 0.18 (A549), 1.13 & 0.18 (HT-29) | mdpi.com |

| Quinazolinone sulfamates | DU-145 | Anti-proliferative activity | 0.3 (for compound 7b), 0.05 (for compound 7j) | bham.ac.uk |

| Triazole-substituted quinazolines | HepG2, HCT116, MCF-7, PC-3 | Antiproliferative activity | 20.71 (MCF-7 for compound 5b) | acs.org |

| 1,2,4-triazolo quinazolines | HCT-116, HePG-2 | Anti-proliferative effect | 17.35 (HCT-116), 29.47 (HePG-2) for compound 9; 27.05 (HCT-116), 39.41 (HePG-2) for compound 7 | ekb.eg |

| 2-Methyl-quinazolin-4(3H)-one derivatives | HepG2, MCF-7 | Anticancer activity | 16.35 (HepG2), 68.75 (MCF-7) for thiourea (B124793) derivative; 7.09 (HepG2), 11.94 (MCF-7) for N-azetidinone derivative | scirp.org |

| Aurora Kinase Inhibitor II | MCF-7 | Blocks proliferation | 1.25 | caymanchem.com |

Antibacterial and Antifungal Activity Mechanisms (In Vitro)

The antibacterial and antifungal activities of quinazoline derivatives are attributed to their ability to interfere with essential microbial processes. Some derivatives of 2-methyl-quinazoline-4(3H)-one have demonstrated significant activity against various bacterial and fungal strains. gsconlinepress.comfrontiersin.org

Antibacterial Mechanisms:

Enzyme Inhibition: A key mechanism of action is the inhibition of crucial bacterial enzymes. Quinazoline-2,4-dione moieties, for instance, are known to inhibit dihydrofolate reductase and enzymes involved in purine (B94841) synthesis in microorganisms. mdpi.com

Disruption of Transcription and Translation: Certain 2-substituted quinazolines have been shown to inhibit the transcription and translation of bacterial RNA, thereby halting protein synthesis and bacterial growth. nih.gov

Cell Wall Interaction: Quinazolinone derivatives can exert their antibacterial effects, particularly against Gram-positive bacteria, by interacting with the cell wall structure. nih.gov

Antifungal Mechanisms:

Chitin (B13524) Synthase Inhibition: Some quinazolinone derivatives, when conjugated with amino acids, have been designed to inhibit chitin synthase, an essential enzyme for fungal cell wall synthesis. nih.gov While some of these compounds showed potent inhibition of the enzyme, their in vitro antifungal activity was sometimes lower than standard controls, though synergistic effects with drugs like fluconazole (B54011) were observed. nih.gov

A study on arylidene-based quinazolin-4(3H)-one motifs revealed that 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one was a potent antibacterial and antifungal agent. frontiersin.org It showed a minimum inhibitory concentration (MIC) of 1.95 μg/mL against Staphylococcus aureus and 3.90 μg/mL against Candida albicans, Aspergillus niger, and Rhizopus nigricans. frontiersin.org

Table 1: In Vitro Antimicrobial Activity of a Quinazolin-4(3H)-one Derivative

| Compound | Microorganism | MIC (μg/mL) | Reference |

|---|---|---|---|

| 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one | Staphylococcus aureus | 1.95 | frontiersin.org |

| Candida albicans | 3.90 |

Antiviral Activity Mechanisms (e.g., Dengue Virus)

Quinazoline derivatives have emerged as promising antiviral agents, particularly against flaviviruses like Dengue (DENV) and Zika (ZIKV). nih.gov Their mechanisms of action often involve targeting viral enzymes essential for replication.

Inhibition of Viral Replication: Phenotypic screening has identified 2,3,6-trisubstituted quinazolinone compounds as novel inhibitors of ZIKV replication. nih.gov Some of these compounds exhibited broad and potent activities against both ZIKV and DENV with EC50 values as low as 86 nM. nih.gov

Targeting Viral Proteins: Treatment with certain quinazolinone compounds can significantly reduce the cellular levels of viral proteins such as NS5, NS3, and capsid proteins. nih.gov The NS5 protein, with its RNA-dependent RNA polymerase (RdRp) activity, is a key target for many antiviral drugs. mdpi.com

Protease Inhibition: Some quinazoline-related compounds have been found to inhibit the DENV protease in vitro. acs.org

For instance, a series of 2,3-disubstituted quinazoline derivatives were synthesized and evaluated for their antiviral activity against Japanese Encephalitis Virus (JEV) and Herpes Simplex Virus type-I (HSV-I). asianpubs.org

Antioxidant Activity Mechanisms (In Vitro)

The antioxidant properties of quinazoline derivatives are generally linked to their ability to donate hydrogen atoms or electrons, thereby neutralizing free radicals.

Radical Scavenging: The antioxidant activity of quinazolin-4(3H)-one derivatives is often attributed to their capacity for electron delocalization or hydrogen radical donating ability to free radicals like DPPH. sapub.org

Studies have shown that the presence of hydroxyl and methoxy (B1213986) groups on the phenyl ring attached to the quinazolinone scaffold is crucial for antioxidant activity. nih.govresearchgate.net

Anti-inflammatory Activity Mechanisms (In Vitro)

Quinazoline derivatives exhibit anti-inflammatory effects through various mechanisms, primarily by inhibiting the production of pro-inflammatory mediators.

Inhibition of Nitric Oxide (NO) Production: A series of novel quinazoline-4(3H)-one-2-carbothioamide derivatives were found to potently inhibit NO production in lipopolysaccharide (LPS)-activated RAW 264.7 macrophage cells. researchgate.net

Modulation of Pro-inflammatory Cytokines: Quinazolines have been shown to exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin (IL)-1 beta, and IL-6. mdpi.com

Enzyme Inhibition: The anti-inflammatory activity of quinazolines can also be attributed to the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). dnu.dp.ua

Computational modeling suggests that some of these compounds act as potent inhibitors of Toll-like receptor 4 (TLR4) signaling. researchgate.netrsc.org

Structure-Activity Relationship (SAR) Studies Correlating Structural Modifications with Mechanistic Effects

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of quinazoline derivatives influences their biological activities and for designing more potent and selective compounds.

For Antibacterial and Antifungal Activity:

Substitutions at Positions 2 and 3: The nature of the substituent at position 2 of the quinazolinone ring is critical. The presence of methyl, amine, or thiol groups is often essential for antimicrobial activity. nih.gov Modifications at position 3, such as the introduction of a substituted aromatic ring, can also enhance activity. nih.gov

Halogenation: The presence of halogen atoms at positions 6 and 8 of the quinazolinone ring can improve antimicrobial properties. nih.gov

Hybridization with Other Heterocycles: Molecular hybridization of the quinazolin-2,4-dione scaffold with other heterocyclic moieties like thia/tri/tetr-azocine can lead to good antibacterial activity. mdpi.com

Specific Functional Groups: The presence of a –CH2CN (cyanomethyl) group and an amide linkage has been associated with enhanced antibacterial efficacy. mdpi.com

Table 2: SAR Insights for Antibacterial Activity of Quinazolin-2,4-dione Derivatives

| Structural Feature | Effect on Antibacterial Activity | Reference |

|---|---|---|

| –CH2CN and amide moieties | Increased activity | mdpi.com |

| Hybridization with thia/tri/tetr-azocine | Increased activity | mdpi.com |

| Substitutions at positions 2 and 3 | Essential for activity | nih.gov |

| Halogen at positions 6 and 8 | Improved activity | nih.gov |

For Antiviral Activity (Dengue Virus):

Substitutions at Positions 2, 3, and 6: SAR studies on 2,3,6-trisubstituted quinazolinone compounds revealed that specific substitutions are crucial for potent anti-ZIKV and anti-DENV activity. nih.gov

Importance of the 3-tert-butyl Group: For a series of quinazolinone inhibitors of ZIKV, a 3-tert-butyl group was found to be favorable for high activity. nih.gov

Amide Groups: A series of 2,4-disubstituted quinazoline derivatives containing amide groups showed anti-influenza virus activity. mdpi.com

For Antioxidant Activity:

Hydroxyl and Methoxy Groups: The presence of at least one hydroxyl group, in addition to a methoxy substituent or a second hydroxyl group in the ortho or para positions of a 2-phenyl ring, is required for the antioxidant activity of 2-phenylquinazolin-4(3H)-one. nih.govresearchgate.net

Ethylene (B1197577) Linker: An additional ethylene linker between the quinazolinone ring and a phenolic substituent can lead to increased antioxidant activity. nih.gov

Fused Heterocyclic Rings: The antioxidant activities of some quinazolin-4(3H)-one derivatives are related to the presence of different fused heterocyclic rings. sapub.org

For Anti-inflammatory Activity:

Thioamide Functional Group: The presence of a thioamide functional group directly attached to a phenyl ring with halogen substituents (e.g., 4-Cl, 4-Br, 4-CF3) is responsible for potent anti-inflammatory activity in some novel quinazolinone derivatives. researchgate.netrsc.org Replacing the thioamide with an amide significantly decreases potency, highlighting the importance of the thioamide group for hydrogen bonding. researchgate.netrsc.org

Electron-Withdrawing Groups: The anti-inflammatory effect can be increased by the presence of electron-withdrawing groups at C-6 and C-7 of the quinazolinone system. mdpi.com

Substitutions at N-1 and Hybridization: The introduction of a phenyl ring at the N-1 position can decrease anti-inflammatory activity, while molecular hybridization with other heterocyclic systems like thiazolidinone and thiazole (B1198619) can improve it. mdpi.com

Applications in Chemical Research Non Biological

Potential in Material Science

Currently, there is a lack of specific research findings or documented evidence in the scientific literature to suggest the application of 2-METHYL-QUINAZOLINE-4,7-DIOL in the field of material science. While the broader class of quinazoline (B50416) derivatives has been explored for various properties, dedicated studies on the material science potential of this specific diol are not presently available.

Role as Intermediates in Complex Organic Synthesis

Quinazoline derivatives are recognized for their role as versatile intermediates in organic synthesis. While direct evidence detailing the use of this compound as an intermediate is limited, the structurally related compound, 4-methoxyquinazoline-6,7-diol, has been identified as a novel intermediate in the preparation of Erlotinib. mdpi.com Erlotinib is a medication used to treat certain types of cancer. This suggests a potential synthetic utility for quinazoline diols in the synthesis of pharmaceutically relevant molecules.

The synthesis of various heterocyclic compounds often utilizes quinazolinone structures as a starting point. For instance, 2-methylquinazolin-4(3H)-one can be used to build more complex heterocyclic systems. rsc.orgscirp.org This highlights the general importance of the quinazoline scaffold in synthetic chemistry.

A research paper details the use of 2-methylquinazolin-4(3H)-one in the synthesis of various heterocyclic compounds, demonstrating the reactivity of the methyl group at the 2-position and the potential for cyclization reactions to form fused ring systems. rsc.org Although this is not the specific diol , it underscores the synthetic potential of the 2-methylquinazoline (B3150966) core structure.

Applications as Dyes or Catalysts

There is a general mention in the literature that quinazoline derivatives are utilized in the synthesis of dyes. beilstein-journals.org However, specific research or documented applications of this compound as a dye or pigment have not been found. Similarly, there is no available evidence to suggest its use as a catalyst in chemical reactions. While some quinazolinone synthesis methods employ catalysts, the compound itself has not been identified as a catalytic agent. nih.gov

Future Research Directions

Development of Novel Synthetic Routes with Enhanced Selectivity and Sustainability

The synthesis of quinazoline (B50416) derivatives has traditionally involved methods that can be harsh and generate significant waste. mdpi.com Modern chemistry is increasingly focused on green and sustainable practices, a trend that will undoubtedly shape the future synthesis of 2-METHYL-QUINAZOLINE-4,7-DIOL. jnanoworld.comjsynthchem.com

Future synthetic strategies will likely prioritize:

Eco-Friendly Catalysts: The use of heterogeneous nano-catalysts, such as those based on iron oxide or indium oxide, has shown promise in synthesizing quinazolines under milder conditions and with easier recovery. jnanoworld.com Researchers are exploring photocatalysis using natural dyes like curcumin (B1669340) sensitized to titanium dioxide, which offers a sustainable, visible-light-driven method for producing quinazoline compounds. mdpi.comnih.gov

Atom Economy: Acceptorless dehydrogenative coupling reactions, catalyzed by earth-abundant metals like manganese, represent a sustainable route for synthesizing the quinazoline core. acs.org These methods are atom-economical, minimizing waste by design.

One-Pot Reactions: Multi-component reactions in environmentally benign solvents like water or deep eutectic solvents are becoming more common. jnanoworld.comnih.gov These one-pot syntheses streamline the process, reduce solvent usage, and often lead to high yields of the final product. jsynthchem.comnih.gov

| Methodology | Key Features | Potential Advantages for this compound Synthesis | Reference |

|---|---|---|---|

| Visible Light Photocatalysis | Uses curcumin-sensitized TiO2; eco-friendly. | High product yield (up to 97%) under optimized conditions, reusable catalyst. | mdpi.comnih.gov |

| Manganese(I)-Catalyzed Synthesis | Acceptorless dehydrogenative coupling. | Atom-economical, uses earth-abundant metal catalyst. | acs.org |

| Heterogenous Nano-catalysts | e.g., nano-In2O3, Co(II)-NH2-Si@Fe2O3. | High surface area for rapid conversion, mild reaction conditions, easy separation. | jnanoworld.com |

| Deep Eutectic Solvents (DESs) | Green and eco-friendly media. | Solvents can also act as catalysts, moderate to good yields. | nih.gov |

Elucidation of Broader Mechanistic Pathways in Biological Systems

Quinazoline derivatives are known to interact with a variety of biological targets, leading to a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. scirp.orggsconlinepress.comrsc.org A key area of future research for this compound will be to precisely map its mechanism of action.

Research will likely focus on:

Enzyme Inhibition: Many quinazoline-based anticancer drugs function as inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR). mdpi.comacs.org Future studies should investigate whether this compound or its derivatives can inhibit EGFR or other kinases implicated in disease.

DNA Interaction: Some quinazoline compounds exert their effects by inhibiting DNA repair enzymes like dihydrofolate reductase (DHFR). scirp.org Investigating the potential for this compound to interact with DNA or associated enzymes could reveal novel anticancer mechanisms.

Antimicrobial Targets: The antimicrobial activity of quinazolines has been well-documented. gsconlinepress.comsapub.org Future work could explore if this compound can inhibit essential bacterial or fungal enzymes, offering a pathway to new antibiotics. nih.gov

Exploration of New Derivatization Strategies for Specific Molecular Targets

The versatility of the quinazoline scaffold allows for modification at multiple positions to enhance biological activity and target specificity. scirp.orgmdpi.com For this compound, future research will involve creating a library of derivatives to probe structure-activity relationships (SAR). nih.gov

Key derivatization strategies will include:

Substitution at C2 and N3: Modifications at the 2- and 3-positions of the quinazolinone system by introducing various heterocyclic moieties have been shown to yield compounds with significant pharmacological activity. scirp.org

Substitution at C6 and C7: The hydroxyl groups at positions 4 and 7 of this compound are prime sites for derivatization. For instance, in other quinazolines, the introduction of a methoxy (B1213986) group at C6 or a chlorine atom at C7 has been shown to mimic the scaffolds of other active compounds and improve inhibitory activity. nih.gov

Hybrid Molecules: Creating hybrid compounds that combine the quinazoline core with other pharmacologically active moieties is a promising strategy. This approach has been used to develop multi-target agents for complex diseases like Alzheimer's. researchgate.net

Advanced Computational Modeling for Predictive Research

In silico methods are indispensable tools in modern drug discovery, allowing for the prediction of activity and the rational design of new compounds before their synthesis. frontiersin.org For this compound, computational modeling will be crucial for accelerating research.

Future computational efforts will likely involve:

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models can be developed for a series of this compound derivatives to establish a correlation between their structural features and biological activity. acs.orgijper.org These models can then be used to predict the potency of newly designed compounds. researchgate.net

Molecular Docking: Docking simulations can be used to predict how derivatives of this compound bind to the active sites of specific biological targets, such as EGFR. ijper.orgresearchgate.net This provides insights into the key interactions that drive inhibitory activity.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential for identifying drug candidates with favorable pharmacokinetic profiles early in the discovery process. acs.orgijper.org

| Computational Tool | Application | Predicted Outcome for this compound Research | Reference |

|---|---|---|---|

| QSAR (Quantitative Structure-Activity Relationship) | Predicts biological activity based on chemical structure. | Identification of key structural features for enhanced potency. | acs.orgijper.orgresearchgate.net |

| Molecular Docking | Simulates the binding of a ligand to a biological target. | Understanding of binding modes and design of more potent inhibitors. | ijper.orgresearchgate.netresearchgate.net |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time. | Assessment of the stability of ligand-protein complexes. | nih.govfrontiersin.org |

| ADMET Prediction | Predicts the pharmacokinetic properties of a compound. | Early identification of candidates with drug-like properties. | acs.orgijper.org |

Design of Compounds with Multifunctional Biological Activities at a Molecular Level

Complex diseases, such as neurodegenerative disorders and cancer, often involve multiple pathological pathways. mdpi.com This has led to a growing interest in the design of multi-target directed ligands (MTDLs) that can modulate several targets simultaneously. mdpi.comresearchgate.net The quinazoline scaffold is well-suited for the development of such multifunctional agents. nih.gov

Future research on this compound could explore its potential as a core structure for MTDLs by:

Targeting Neurodegenerative Diseases: Quinazoline derivatives have shown promise as inhibitors of cholinesterases, β-amyloid aggregation, and monoamine oxidases (MAO), all of which are implicated in Alzheimer's disease. mdpi.comnih.gov By strategically modifying the this compound structure, it may be possible to create a single compound that addresses multiple facets of the disease.

Developing Novel Anticancer Agents: In cancer therapy, combining different mechanisms of action can be more effective and may help to overcome drug resistance. mdpi.com Future work could focus on designing derivatives of this compound that, for example, inhibit both a protein kinase and an enzyme involved in DNA repair.

Table of Compounds

| Compound Name |

|---|

| This compound |

| Titanium dioxide |

| Curcumin |

| Indium oxide |

| Iron oxide |

| Manganese |

| Chlorine |

| Erlotinib |

| Diclofenac |

| Gentamicin |

| Ketoconazole |

| Linagliptin |

| Acetic anhydride (B1165640) |

| Anthranilic acid |

| Hydrazine (B178648) hydrate (B1144303) |

| Thiophene-2-carbaldehyde |

| 2-methyl-4H-3,1-benzoxazan-4-one |

| 3-amino-2-methylquinazolin-4(3H)-one |

| 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.